molecular formula C10H7F12NO B12076344 Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- CAS No. 52198-48-8

Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-

Cat. No.: B12076344
CAS No.: 52198-48-8
M. Wt: 385.15 g/mol
InChI Key: QTVPRWQNGFABHS-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- is a fluorinated organic compound. It is characterized by the presence of a nitrile group (-CN) and a long perfluorinated alkyl chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- typically involves the reaction of a suitable nitrile precursor with a perfluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential use in developing fluorinated pharmaceuticals with improved bioavailability and stability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- involves its interaction with molecular targets through its nitrile group and fluorinated alkyl chain. The nitrile group can form hydrogen bonds and interact with various enzymes and receptors, while the fluorinated chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- is unique due to its combination of a nitrile group and a long perfluorinated alkyl chain. This combination imparts both reactivity and stability, making it suitable for a wide range of applications that require high-performance materials with specific chemical properties.

Properties

CAS No.

52198-48-8

Molecular Formula

C10H7F12NO

Molecular Weight

385.15 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)propanenitrile

InChI

InChI=1S/C10H7F12NO/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-24-3-1-2-23/h5H,1,3-4H2

InChI Key

QTVPRWQNGFABHS-UHFFFAOYSA-N

Canonical SMILES

C(COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C#N

Origin of Product

United States

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